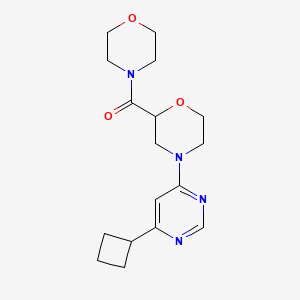![molecular formula C15H18N4OS B12265066 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine](/img/structure/B12265066.png)
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrrolidine and pyridine ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions to form the thiadiazole ring . This intermediate is then reacted with pyrrolidine derivatives and finally coupled with 3-methylpyridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine; reactions are often conducted in the presence of a catalyst.
Major Products
Scientific Research Applications
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar thiadiazole ring structure and have been studied for their antimicrobial and antifungal activities.
1,3,4-Thiadiazole derivatives: Known for their wide range of biological activities, including anticancer and anti-inflammatory properties.
Imidazo-thiadiazole derivatives: Investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases.
Uniqueness
The uniqueness of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H18N4OS/c1-10-8-16-6-4-13(10)20-12-5-7-19(9-12)15-17-14(18-21-15)11-2-3-11/h4,6,8,11-12H,2-3,5,7,9H2,1H3 |
InChI Key |
MIAADPKOZYBFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC(=NS3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12264986.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B12264994.png)
![N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12264997.png)
![N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12264998.png)

![5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12265023.png)
![4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12265025.png)
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265036.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12265043.png)
![1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B12265045.png)
![4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12265047.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12265053.png)
![N,5-dimethyl-N-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265058.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12265060.png)
